molecular formula C11H16FN5 B11746175 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11746175
M. Wt: 237.28 g/mol
InChI Key: XELBNJLDDZSXPF-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine: is a synthetic organic compound that features a unique structure composed of two pyrazole rings connected by a fluoroethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Coupling of the Pyrazole Rings: The two pyrazole rings are coupled using a suitable linker, such as a methyl group, through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole oxides.

    Reduction: Reduction reactions can occur at the fluoroethyl group, converting it to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Ethyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine makes it unique compared to its chloro and bromo counterparts. The fluoro group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H16FN5/c1-16-9-10(7-15-16)6-13-8-11-2-4-14-17(11)5-3-12/h2,4,7,9,13H,3,5-6,8H2,1H3

InChI Key

XELBNJLDDZSXPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

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